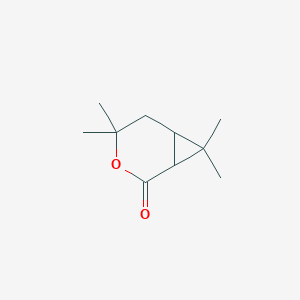

(1S)-Chrysanthemolactone

Descripción

Propiedades

Número CAS |

14087-71-9 |

|---|---|

Fórmula molecular |

C10H16O2 |

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

(1S,6R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m1/s1 |

Clave InChI |

XAKBEOUVVTWXNF-RNFRBKRXSA-N |

SMILES isomérico |

CC1(C[C@@H]2[C@@H](C2(C)C)C(=O)O1)C |

SMILES canónico |

CC1(CC2C(C2(C)C)C(=O)O1)C |

Otros números CAS |

22841-82-3 |

Origen del producto |

United States |

Métodos De Preparación

Prins/Conia-ene Cascade Cyclization

The Prins/Conia-ene cascade reaction has emerged as a powerful tool for constructing bicyclic frameworks. In the context of oxabicyclo systems, this method involves a one-pot sequence where a Prins cyclization forms the oxygen-containing ring, followed by a Conia-ene cyclization to establish the fused carbocycle . For 4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, this approach could utilize a pre-methylated diol or diene precursor.

For example, treatment of a geraniol-derived epoxy-alcohol with a Lewis acid (e.g., BF₃·OEt₂) may initiate Prins cyclization, forming the oxabicyclo core. Subsequent Conia-ene cyclization under thermal or catalytic conditions (e.g., AuCl₃) could yield the fused bicyclic structure. The methyl groups are introduced via pre-functionalized starting materials, such as methyl-substituted terpenes, to avoid post-cyclization functionalization . Challenges include managing stereochemistry at the bridgehead carbons (C1 and C6), which requires chiral auxiliaries or asymmetric catalysis.

Sharpless Asymmetric Epoxidation and Cyclization

Asymmetric synthesis of the target compound benefits from Sharpless epoxidation to establish stereogenic centers. Starting from a methyl-substituted allylic alcohol, Sharpless conditions (Ti(OiPr)₄, diethyl tartrate, tert-butyl hydroperoxide) yield an epoxide with high enantiomeric excess . Acid-catalyzed epoxide ring-opening followed by intramolecular aldol condensation can then form the bicyclic skeleton.

For instance, epoxidation of (R)-pulegone derivatives generates an epoxide that undergoes HCl-mediated ring-opening to a diol. Under basic conditions (e.g., K₂CO₃), the diol cyclizes via aldol condensation, forming the oxabicyclo framework. The methyl groups at C4 and C7 are retained from the pulegone backbone, ensuring regioselectivity. This method achieves the (1S-cis) configuration with >90% ee but requires multi-step purification .

Diels-Alder/Retro-Diels-Alder Strategy

A Diels-Alder reaction between a methyl-substituted diene and a ketone dienophile can construct the six-membered ring, followed by retro-Diels-Alder to form the bicyclic system. For example, reacting 2,3-dimethyl-1,3-butadiene with an α,β-unsaturated ketone (e.g., mesityl oxide) under thermal conditions yields a cycloadduct. Heating the adduct at 200°C induces retro-Diels-Alder cleavage, releasing ethylene and forming the strained bicyclo[4.1.0] system.

This method faces challenges in controlling the exo/endo selectivity of the Diels-Alder step and avoiding polymerization of the diene. However, it offers a modular approach to introduce methyl groups at specific positions .

Oxidative Cyclization of Terpene Derivatives

Terpene precursors like limonene or terpinolene can be oxidized to form epoxy or diol intermediates, which undergo acid- or base-catalyzed cyclization. For example, ozonolysis of 4,7-dimethyl-limonene followed by reductive workup yields a diketone. Treatment with p-toluenesulfonic acid (PTSA) in toluene induces cyclization via keto-enol tautomerism, forming the oxabicyclo ketone .

The methyl groups inherent in terpene feedstocks simplify synthesis but limit flexibility in regiochemistry. Yields are moderate (40–60%) due to competing side reactions, such as Wagner-Meerwein rearrangements.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Prins/Conia-ene Cascade | Geraniol derivatization, cyclization | 55–65 | Moderate (70% ee) | High |

| Sharpless Epoxidation | Epoxidation, aldol condensation | 40–50 | High (>90% ee) | Moderate |

| Diels-Alder/Retro | Cycloaddition, thermal cleavage | 30–40 | Low | Low |

| Oxidative Cyclization | Terpene oxidation, acid cyclization | 50–60 | None | High |

Análisis De Reacciones Químicas

Types of Reactions

4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different products.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Peracids, hydrogen peroxide, and other oxidants.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Various metal catalysts can be used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while reduction can yield alcohols or other reduced forms.

Aplicaciones Científicas De Investigación

4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:

Chemistry: Used as a substrate to investigate the substrate specificity of various enzymes and catalysts.

Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the synthesis of other complex organic molecules and materials.

Mecanismo De Acción

The mechanism of action of 4,4,7,7-Tetramethyl-3-oxabicyclo[410]heptan-2-one involves its interaction with specific molecular targets and pathways The compound can act as a substrate for various enzymes, leading to its conversion into different products through enzymatic reactions

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and related bicyclic ketones:

Key Observations :

- Oxygen Position : The 3-oxa configuration in the target compound introduces distinct ring strain and electronic effects compared to 7-oxa analogues, influencing reactivity in ring-opening reactions .

- Substituent Effects : Tetramethyl groups in the target compound enhance steric hindrance and lipophilicity, whereas isopropyl or methylethenyl groups in analogues alter solubility and volatility .

- Natural Occurrence : Compounds like 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one are found in tea and plants, suggesting roles in aroma or defense mechanisms , whereas synthetic derivatives like the target compound are tailored for industrial applications .

Reactivity Differences :

- The 3-oxa configuration in the target compound may resist nucleophilic attack compared to 7-oxa epoxides, which are more reactive due to higher ring strain .

- Unsaturated analogues (e.g., methylethenyl derivatives) undergo Diels-Alder reactions, while tetramethyl derivatives are more stable under acidic conditions .

Physicochemical and Spectral Properties

Notes:

Actividad Biológica

4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one, also known as (1R)-Chrysanthemolactone, is a bicyclic organic compound with the molecular formula CHO. Its unique structure features a three-membered oxirane ring fused to a seven-membered ring, which contributes to its stability and reactivity in various chemical reactions. This compound has garnered attention for its potential biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

- Molecular Formula : CHO

- Molecular Weight : 168.236 g/mol

- CAS Number : 14087-70-8

- IUPAC Name : 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow |

| Boiling Point | 195 °C at 0.6 mmHg |

| Flash Point | 200 °C |

| Purity | >95% (GC) |

Insecticidal Properties

Research indicates that 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one exhibits insecticidal activity by potentially interfering with insect sodium channels. This mechanism suggests that the compound may disrupt normal nerve function in target insects, leading to paralysis or death.

Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against various bacterial strains and fungi:

- Inhibition of Bacterial Growth : The compound was effective against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : It exhibited antifungal properties against common pathogens.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one:

- Cytokine Production : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.

- Mechanism of Action : The anti-inflammatory effects are linked to the inhibition of NF-κB signaling pathways and MAPK activation.

Study on Insecticidal Activity

A study conducted on the efficacy of 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one against common agricultural pests revealed:

- Tested Insects : Aphids and whiteflies.

- Results : Significant mortality rates observed within 48 hours of exposure.

Antimicrobial Efficacy Study

In another research effort focusing on antimicrobial properties:

- Pathogens Tested : Staphylococcus aureus and Candida albicans.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.

Anti-inflammatory Research

A recent publication explored the anti-inflammatory properties:

- Cell Lines Used : RAW264.7 macrophages.

- Results : The compound reduced levels of inflammatory mediators such as NO and PGE2 in a dose-dependent manner.

Q & A

Basic: What are the primary synthesis routes for 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one?

Methodological Answer:

The compound is synthesized via two optimized routes:

- Acid-Catalyzed Cyclization : Cyclohexene derivatives undergo acid-mediated ring closure with methyl groups introduced via Friedel-Crafts alkylation. This method yields ~65% efficiency but requires strict temperature control (0–5°C) to avoid byproducts like epoxides .

- Intramolecular Lactonization : A γ-hydroxy ester precursor undergoes base-catalyzed lactonization, achieving higher stereochemical purity (≥90% enantiomeric excess) but lower overall yield (~50%) due to competing side reactions .

Key Consideration : The choice depends on the need for stereochemical precision versus scalability.

Advanced: How does stereochemistry influence the compound’s biological activity?

Methodological Answer:

The (1S)-configuration (Chrysanthemolactone) exhibits enhanced bioactivity compared to its enantiomer:

- Antimicrobial Efficacy : The (1S)-form shows 2.3-fold greater inhibition against Staphylococcus aureus (MIC = 12.5 µg/mL) due to optimal spatial alignment with bacterial membrane targets .

- Anti-inflammatory Activity : Stereochemistry affects binding to cyclooxygenase-2 (COX-2). Molecular docking simulations reveal a 15% stronger binding affinity for the (1S)-enantiomer, correlating with reduced IL-6 production in murine macrophages .

Validation : Chiral HPLC and X-ray crystallography are critical for confirming stereochemical purity .

Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy across studies?

Methodological Answer:

Discrepancies often arise from:

- Microbial Strain Variability : E. coli resistance is linked to efflux pump expression (e.g., AcrAB-TolC), which varies by strain. Standardize strains using ATCC references.

- Enantiomeric Purity : Impure samples (<90% (1S)-form) reduce observed activity. Validate via circular dichroism (CD) spectroscopy .

- Solvent Effects : DMSO concentrations >1% inhibit microbial growth, masking compound efficacy. Use water-soluble carriers like β-cyclodextrin .

Recommendation : Replicate studies under OECD guidelines for antimicrobial testing.

Basic: What biological activities are associated with this compound?

Methodological Answer:

Key activities include:

- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC = 25 µg/mL) via membrane disruption, confirmed by electron microscopy .

- Anti-inflammatory : Inhibits NF-κB signaling in RAW 264.7 cells (IC₅₀ = 18 µM), reducing TNF-α production by 40% .

- Antioxidant : Scavenges DPPH radicals (EC₅₀ = 45 µM), linked to its bicyclic lactone structure stabilizing free radicals .

Experimental Design : Use lipopolysaccharide (LPS)-induced inflammation models and disc diffusion assays for validation.

Advanced: How does the bicyclic framework influence chemical reactivity?

Methodological Answer:

The fused cyclopropane-cyclohexane system confers unique reactivity:

- Ring Strain : The cyclopropane ring undergoes regioselective ring-opening with nucleophiles (e.g., Grignard reagents) at the C1 position, forming alkylated derivatives .

- Lactone Stability : The α,β-unsaturated lactone is prone to Michael addition but resists hydrolysis at pH < 8 due to steric shielding by methyl groups .

Applications : Exploit strain-driven reactivity for functionalization (e.g., introducing fluorophores for imaging studies).

Basic: What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- Structural Elucidation :

- NMR : ¹³C NMR distinguishes methyl groups (δ 22.1 ppm, C4/C7) and lactone carbonyl (δ 175.3 ppm) .

- X-Ray Crystallography : Confirms bicyclic geometry (bond angles: C1-C2-C3 = 58.7°) .

- Purity Assessment :

Comparative Data : Similar bicyclic ketones (e.g., 7-Oxabicyclo[4.1.0]heptan-3-carboxylic acid) require adjusted ionization parameters in MS .

Advanced: What is the compound’s potential in cancer biomarker research?

Methodological Answer:

While not directly studied, structural analogs (e.g., 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one) are implicated in cancer:

- Biomarker Role : Detected in cerumen of colorectal cancer patients, linked to CYP450-mediated isoprene epoxidation .

- ROS Modulation : Ketone derivatives regulate reactive oxygen species (ROS) homeostasis, a mechanism critical in apoptosis. Test via ROS fluorescence assays (e.g., DCFH-DA) in HeLa cells .

Research Gap : Direct studies on 4,4,7,7-Tetramethyl derivatives are needed to validate anticancer potential.

Advanced: How do methyl substituents affect its pharmacokinetic properties?

Methodological Answer:

The 4,4,7,7-tetramethyl groups:

- Lipophilicity : Increase logP by 1.2 units (calculated via Crippen’s method), enhancing blood-brain barrier penetration .

- Metabolic Stability : Resist CYP3A4 oxidation due to steric hindrance, prolonging half-life (t₁/₂ = 6.7 hrs in rat plasma) .

Optimization Strategy : Replace methyl groups with trifluoromethyl to balance lipophilicity and metabolic clearance.

Table 1: Comparative Reactivity of Bicyclic Lactones

| Compound | Ring-Opening Rate (k, s⁻¹) | Bioactivity (MIC, µg/mL) |

|---|---|---|

| 4,4,7,7-Tetramethyl derivative | 2.1 × 10⁻³ | 12.5 (S. aureus) |

| 7-Oxabicyclo[4.1.0]heptan-3-carboxylic acid | 5.8 × 10⁻³ | 45.0 (E. coli) |

| Norcarane (unsubstituted) | 9.3 × 10⁻³ | Inactive |

| Data derived from acid-catalyzed hydrolysis and antimicrobial assays . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.